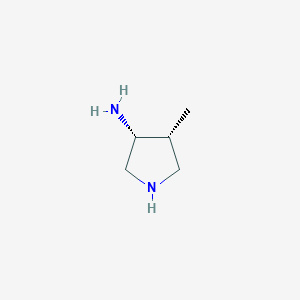

(3R,4R)-4-Methylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

(3R,4R)-4-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTMFXXAJKCIPQ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r,4r 4 Methylpyrrolidin 3 Amine and Its Chiral Derivatives

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of (3R,4R)-4-methylpyrrolidin-3-amine and its analogs. Various strategies have been devised to achieve high levels of diastereo- and enantioselectivity.

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. nih.gov This approach utilizes chiral catalysts to influence the stereochemical outcome of the ring-forming reaction.

Transition metal catalysts, in combination with chiral ligands, have been successfully employed in the asymmetric synthesis of pyrrolidine derivatives. exlibrisgroup.comacs.org

Ruthenium-based Systems: Chiral ruthenium porphyrin complexes have been shown to catalyze the three-component coupling reaction of chiral diazo esters, imines, and dipolarophiles to produce multifunctionalized pyrrolines with high diastereoselectivity (up to 92% de). capes.gov.br Another ruthenium-catalyzed one-pot asymmetric synthesis involves a formal [3+1+1] cycloaddition of a diazoacetophenone, an aniline, and an enal, yielding polysubstituted pyrrolidines in good yields and with excellent enantioselectivities (≤98%) and diastereoselectivities (>20:1). thieme-connect.com

Iridium Catalysts: Iridium complexes bearing chiral ligands are highly effective for asymmetric hydrogenation reactions. core.ac.uknih.govnih.govrsc.org For instance, iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts provides chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with up to 95% ee. nih.gov Furthermore, general access to functionalized pyrrolidines can be achieved through the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by a [3+2] dipolar cycloaddition. acs.org

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for the stereocontrolled synthesis of pyrrolidines. mdpi.comcore.ac.uk

Prolines and their Derivatives: L-proline and its derivatives are among the most widely used organocatalysts. nih.govlibretexts.org They can effectively catalyze intermolecular aldol (B89426) reactions and Mannich-type reactions to produce substituted pyrrolidines with high stereocontrol. libretexts.org For example, (S)-proline-catalyzed Mannich-type reactions of aldehydes with α-imino ethyl glyoxylate (B1226380) yield syn-products, while (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid gives the anti-selective product. libretexts.org

Chiral Phosphoric Acids: Chiral phosphoric acids (CPAs) have proven to be powerful Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of pyrrolidine derivatives. rsc.orgresearchgate.netresearchgate.netrsc.org They can catalyze the asymmetric three-component 1,3-dipolar cycloaddition of 3-amino oxindoles with aldehydes and nitroolefins to afford spiro[pyrrolidine-2,3'-oxindoles] in high yields with excellent diastereo- and enantioselectivities. rsc.org An "asymmetric clip-cycle" synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines has also been developed using a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization. nih.gov

Thioureas and Guanidines: Bifunctional thiourea (B124793) and guanidine-based organocatalysts have been successfully applied in the stereoselective synthesis of pyrrolidines. A quinine-based thiourea-tertiary amine catalyst has been developed for the stereoselective [3+2] cycloaddition of isocyanoesters to methyleneindolinones, yielding optically enriched 3,3'-pyrrolidinyl spirooxindole diastereomers with up to 99% ee. nih.gov

A broad range of transition metal-catalyzed reactions beyond those specifically mediated by ruthenium and iridium have been utilized for the asymmetric synthesis of pyrrolidines. acs.org Palladium-catalyzed hydroarylation of pyrrolines offers a direct route to 3-aryl pyrrolidines. nih.gov Rhodium(III)-catalyzed spiro-cyclization and ortho-C(sp2)–H-annulations of secondary aromatic amides with maleimides can produce spiropyrrolidinetriones. acs.org Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of glycine-derived aldimine esters with alkenes can lead to enantioenriched α-deuterated pyrrolidine derivatives. rsc.org

Table 1: Overview of Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Ruthenium-Porphyrin | Three-component coupling | High diastereoselectivity (up to 92% de) | capes.gov.br |

| Ruthenium(II)/Iminium | [3+1+1] Cycloaddition | Excellent enantio- (≤98%) and diastereoselectivities (>20:1) | thieme-connect.com |

| Iridium-SpiroPAP | Asymmetric Hydrogenation | High yields (80–95%) and enantioselectivities (up to 95% ee) | rsc.org |

| L-Proline | Mannich-type reaction | High syn-stereoselectivity | libretexts.org |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Excellent diastereo- and enantioselectivities | rsc.org |

Chiral Pool Synthesis Approaches (e.g., from Methionine, L-Proline Derivatives, (S)-β-Methyl-γ-butyrolactone)

Chiral pool synthesis utilizes readily available enantiopure starting materials to construct the target chiral molecule.

From L-Proline Derivatives: L-proline and its derivatives, such as 4-hydroxyproline, are versatile starting materials for the synthesis of substituted pyrrolidines. nih.govnih.gov Various functional groups can be introduced at different positions of the pyrrolidine ring through established chemical transformations. nih.govrsc.orgnih.govacs.org For instance, a stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been described starting from a derivative of L-proline. elsevier.comresearchgate.net

From Methionine: While less common, methionine can serve as a chiral precursor for the synthesis of certain pyrrolidine derivatives.

From (S)-β-Methyl-γ-butyrolactone: This lactone can be a valuable starting material for the synthesis of chiral pyrrolidines, although specific examples leading directly to this compound are not prominently featured in the reviewed literature.

Diastereoselective Synthetic Routes (e.g., Conjugate Additions)

Diastereoselective reactions are employed to control the relative stereochemistry of multiple stereocenters in the pyrrolidine ring.

Conjugate Additions: The diastereoselective conjugate addition of nucleophiles to chiral α,β-unsaturated systems is a powerful strategy for constructing substituted pyrrolidines. For example, the conjugate addition of homochiral lithium amides to methyl 4-(N-allyl-N-benzylamino)but-2-enoate has been used for the stereoselective preparation of both anti- and syn-3-amino-4-alkylpyrrolidines. researchgate.net Similarly, the stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones has been reported. nih.gov

Multicomponent Reactions: Asymmetric multicomponent reactions offer an efficient way to construct highly functionalized pyrrolidines with multiple stereocenters in a single operation. nih.gov A TiCl4-catalyzed multicomponent coupling of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent has been shown to produce highly substituted pyrrolidine derivatives diastereoselectively. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| (3R,4S)-3-amino-4-methyl pyrrolidine | |

| (R)-bgugaine | |

| (R)-irnidine | |

| 3-aryl pyrrolidines | |

| 3-diethoxyphosphoryldihydropyran-4-ones | |

| 3,3'-pyrrolidinyl spirooxindole | |

| 4-hydroxyproline | |

| L-proline | |

| Methionine | |

| N-tosyl imino ester | |

| (S)-β-Methyl-γ-butyrolactone | |

| spiro[pyrrolidine-2,3'-oxindoles] |

Enzymatic Resolution and Chemoenzymatic Transformations

Enzymatic and chemoenzymatic methods offer powerful tools for the synthesis of enantiomerically pure chiral amines and their derivatives. These biocatalytic approaches are valued for their high stereoselectivity and ability to function under mild reaction conditions. nih.gov

Lipase-catalyzed enantioselective acylation is a prominent technique for the kinetic resolution of racemic amines and alcohols. thieme-connect.dediva-portal.org In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, the kinetic resolution of racemic amines using lipase B from Candida antarctica (CAL-B) with an acyl donor like ethyl methoxyacetate (B1198184) has been demonstrated to be effective. researchgate.net This method can theoretically yield up to 50% of the desired enantiomer in high enantiomeric excess. nih.gov While specific examples for this compound are not detailed in the provided results, the principle is broadly applicable to chiral amines.

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. diva-portal.org DKR combines the enantioselective enzymatic reaction with in situ racemization of the slower-reacting enantiomer. Enzyme cascades, for example, combining a lipase for stereospecific acylation with stereo-complementary amine transaminases for racemization, have been developed for the production of enantiomerically pure chiral amides from racemic amines. diva-portal.org Transaminases themselves are crucial enzymes for chiral amine synthesis, capable of transferring an amino group from a donor to a ketone or aldehyde, often with high stereoselectivity. nih.gov Engineered transaminases have been successfully employed in the synthesis of various pharmaceutical intermediates. nih.gov

The following table summarizes the key aspects of enzymatic transformations for chiral amine synthesis:

| Enzymatic Method | Description | Key Features | Potential Application to this compound |

| Lipase-catalyzed Enantioselective Acylation | Kinetic resolution of a racemic amine by selective acylation of one enantiomer. thieme-connect.deresearchgate.net | High enantioselectivity, mild reaction conditions. nih.gov | Resolution of a racemic mixture of 4-methylpyrrolidin-3-amine (B46727). |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in situ racemization of the undesired enantiomer. diva-portal.org | Can achieve theoretical yields of up to 100%. diva-portal.org | High-yield synthesis of a single enantiomer of an acylated precursor. |

| Transaminase-mediated Synthesis | Asymmetric synthesis of chiral amines from prochiral ketones. nih.gov | High stereoselectivity, potential for creating complex chiral centers. nih.govresearchgate.net | Direct asymmetric synthesis of the amine group on a pyrrolidine precursor. |

Modern Reaction Methodologies for Pyrrolidine Core Construction

The construction of the pyrrolidine ring itself is a central challenge in the synthesis of these heterocyclic compounds. Modern organic synthesis has produced a variety of powerful methodologies to achieve this, often with high levels of stereocontrol.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netnih.gov These reactions are atom-economical and step-economical, making them attractive for building molecular complexity rapidly. researchgate.net MCRs have been widely used to generate libraries of diverse compounds for drug discovery and have been successfully applied to the synthesis of various pyrrolidine derivatives. nih.govacs.orgtandfonline.com For instance, a one-pot, three-component reaction involving aldehydes, amines, and dienophiles can lead to the formation of highly substituted pyrrolidines. tandfonline.com The diastereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. nih.govacs.org

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is one of the most powerful and versatile methods for the stereocontrolled synthesis of the pyrrolidine ring. rsc.orgrsc.orgacs.org This reaction allows for the creation of multiple stereocenters in a single step with a high degree of regio- and stereoselectivity. acs.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as α-iminoesters, and then react with alkenes to form the five-membered pyrrolidine ring. rsc.org The use of chiral metal complexes as catalysts has enabled the development of highly enantioselective versions of this reaction. acs.org This methodology has proven effective for the synthesis of a wide range of polysubstituted pyrrolidines, including those with spirocyclic and fused ring systems. acs.orgcapes.gov.brtandfonline.com

Reductive amination is a cornerstone reaction in organic synthesis for the formation of C-N bonds and is a highly efficient method for the construction of N-substituted pyrrolidines. mdpi.comthieme-connect.com This strategy typically involves the reaction of a dicarbonyl compound with a primary amine to form an intermediate iminium ion, which is then reduced to the corresponding pyrrolidine. mdpi.com A practical approach involves the successive reductive amination of diketones with anilines, catalyzed by an iridium complex via transfer hydrogenation, to furnish N-aryl-substituted pyrrolidines in good to excellent yields. mdpi.com Intramolecular reductive amination of amino-ketones is another powerful strategy for the enantioselective synthesis of 2-substituted pyrrolidines, often catalyzed by chiral iridium complexes. thieme-connect.com This method has been used to produce a variety of chiral 2-substituted arylpyrrolidines with high yields and enantiomeric excesses. thieme-connect.com Biocatalytic reductive amination, employing enzymes like transaminases, has also emerged as a green and highly selective alternative for the synthesis of chiral cyclic amines. acs.org

Ring-closing metathesis (RCM) has become a powerful and widely used method for the construction of cyclic compounds, including the pyrrolidine scaffold. acs.orgresearchgate.net This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. acs.orgorganic-chemistry.org For the synthesis of pyrrolidines, acyclic precursors containing two double bonds or a double and a triple bond, and a nitrogen atom are cyclized. acs.org The resulting pyrroline (B1223166) can then be hydrogenated to the corresponding pyrrolidine. thieme-connect.com RCM is notable for its functional group tolerance and its ability to form rings of various sizes under mild conditions. acs.orgorganic-chemistry.orgacs.org This methodology has been successfully applied to the synthesis of a variety of 3-substituted pyrrolidines. thieme-connect.com

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer a highly efficient approach to building molecular complexity. nih.gov Gold catalysis has emerged as a powerful tool for activating alkynes towards nucleophilic attack, enabling a variety of tandem transformations. nih.govacs.org A gold-catalyzed tandem sequence involving the hydroamination of an alkyne, followed by the formation of an iminium ion and subsequent allylation, provides a rapid entry to pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org Another example combines an asymmetric organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination to produce highly enantioenriched trisubstituted pyrrolidines. nih.gov These tandem strategies showcase the power of combining different catalytic systems to achieve complex molecular architectures efficiently. researchgate.net

The table below provides a comparative overview of these modern synthetic methodologies for pyrrolidine synthesis.

| Synthetic Methodology | Description | Key Features |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. researchgate.net | High atom and step economy, rapid generation of complexity. nih.govacs.orgtandfonline.com |

| 1,3-Dipolar Cycloadditions | Reaction of an azomethine ylide with a dipolarophile. acs.org | High stereocontrol, formation of multiple stereocenters. rsc.orgrsc.org |

| Reductive Amination | Formation of a C-N bond via reduction of an iminium ion. mdpi.com | Efficient for introducing nitrogen, applicable to intra- and intermolecular reactions. thieme-connect.comthieme-connect.com |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene or enyne. acs.orgresearchgate.net | Forms cyclic olefins, tolerant of various functional groups. organic-chemistry.orgthieme-connect.comacs.org |

| Tandem Reaction Sequences | Multiple bond-forming reactions in a single pot. nih.gov | Highly efficient, builds complex molecules from simple starting materials. acs.orgresearchgate.net |

Scalable Synthetic Protocols and Process Optimization for Chiral Amines

The transition from a laboratory-scale synthesis to a large-scale industrial process for producing chiral amines like this compound presents significant challenges. Process optimization is essential to ensure economic viability, safety, and sustainability. tandfonline.comnih.gov Key goals include increasing yield, minimizing waste, using less hazardous reagents, and ensuring high stereochemical purity.

Traditional chemical routes to chiral amines often suffer from drawbacks such as the need for harsh reaction conditions and a lack of perfect stereoselectivity. nih.gov Modern scalable syntheses increasingly rely on biocatalytic methods, which utilize enzymes to perform chemical transformations with high efficiency and selectivity under mild, environmentally friendly conditions. tandfonline.comnih.gov

For the synthesis of chiral amines, transaminases (TAs) are a particularly important class of enzymes. acs.org These enzymes can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone. researchgate.net The development of robust and highly selective transaminases through protein engineering techniques like directed evolution has been a major breakthrough. nih.govresearchgate.net These engineered enzymes can have an expanded substrate scope and enhanced stability, making them suitable for industrial applications. nih.gov

Table 2: Comparison of Synthetic Strategies for Chiral Amines This table is interactive. You can sort the data by clicking on the column headers.

| Strategy | Key Features | Advantages | Challenges for Scalability |

|---|---|---|---|

| Classical Resolution | Separation of a racemic mixture using a chiral resolving agent. | Well-established technology. | Theoretical maximum yield of 50%; requires recycling of the unwanted enantiomer. |

| Asymmetric Chemical Catalysis | Use of a chiral metal catalyst or organocatalyst to induce stereoselectivity. | High enantiomeric excess possible; broad substrate scope. | Catalyst cost and toxicity; removal of metal traces from the final product. |

| Biocatalysis (e.g., Transaminases) | Use of enzymes to catalyze stereoselective reactions. tandfonline.com | Very high stereoselectivity; mild reaction conditions (aqueous, room temp); environmentally friendly. nih.gov | Limited substrate scope for wild-type enzymes; enzyme stability; cofactor regeneration costs. nih.gov |

Chemical Reactivity and Derivatization of 3r,4r 4 Methylpyrrolidin 3 Amine Scaffolds

Electrophilic and Nucleophilic Transformations of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring system of (3R,4R)-4-methylpyrrolidin-3-amine, featuring a secondary amine within the ring and a primary exocyclic amine, is amenable to various electrophilic and nucleophilic transformations. The secondary amine in the pyrrolidine ring is a nucleophilic center and can readily react with a variety of electrophiles.

The primary amine at the 3-position is also a potent nucleophile. Its reactivity can be modulated by the choice of solvent and base. This amine can participate in reactions such as acylation, alkylation, and arylation. The inherent nucleophilicity of the nitrogen atoms makes them susceptible to attack by electrophilic reagents. For instance, the secondary amine within the pyrrolidine ring can be acylated or can react with alkyl halides.

The pyrrolidine ring itself can be subject to ring-opening reactions under specific conditions, although this is generally less common than reactions at the nitrogen centers. The presence of the methyl group at the 4-position can influence the regioselectivity of such reactions due to steric hindrance.

Stereospecific Functionalization Reactions at Chiral Centers

The (3R,4R) stereochemistry of the 4-methylpyrrolidin-3-amine (B46727) scaffold is a key feature, and its preservation during functionalization is often crucial. Stereospecific reactions are therefore of paramount importance. The synthesis of related 3,4-substituted aminopyrrolidines has been achieved through stereoselective methods, highlighting the ability to control the stereochemistry at these centers. researchgate.net For instance, diastereoselective conjugate addition of homochiral lithium amides to suitable precursors has been used to create specific stereoisomers of substituted aminopyrrolidines. researchgate.net

While specific examples of functionalization at the chiral centers of this compound are not extensively documented in publicly available research, the principles of stereoselective synthesis suggest that reactions would proceed with retention or controlled inversion of configuration. For example, nucleophilic substitution at the C3 or C4 position, if a suitable leaving group were present, would likely be influenced by the existing stereochemistry, leading to a stereospecific outcome.

Diversification Strategies via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the diversification of the this compound scaffold. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. libretexts.orgnih.gov In the context of the pyrrolidine scaffold, this can be envisioned in several ways.

One approach involves the N-arylation of the primary or secondary amine via a Buchwald-Hartwig amination, a related palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. mdpi.comresearchgate.net This would involve reacting the pyrrolidine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base.

Alternatively, the pyrrolidine scaffold could be modified to contain a leaving group, such as a halide, making it a suitable partner for a Suzuki-Miyaura reaction with a boronic acid. More commonly, the amine functionality can be used to introduce a moiety that participates in the cross-coupling. For instance, the amine could be converted into a different functional group that is amenable to these reactions. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preserving the stereochemical integrity of the molecule. libretexts.orgnih.gov

The application of such strategies allows for the introduction of a wide range of aryl, heteroaryl, and other substituents, leading to a diverse library of compounds for further investigation.

N-Substituent Modifications and Their Chemical Implications

Modification of the N-substituents on both the primary exocyclic amine and the secondary ring amine has significant chemical implications, altering the compound's physical and chemical properties. The secondary amine of the pyrrolidine ring can be readily N-alkylated or N-acylated.

A notable example of N-substituent modification is seen in the context of pharmaceutical chemistry, where derivatives of this compound are utilized. For instance, N-methylation of the exocyclic amine, followed by N-arylation of the pyrrolidine nitrogen with a 7H-pyrrolo[2,3-d]pyrimidine moiety, leads to the formation of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. chemicalbook.comnih.gov This transformation highlights the differential reactivity of the two nitrogen atoms, allowing for selective functionalization.

Catalytic Applications and Roles in Organic Synthesis

(3R,4R)-4-Methylpyrrolidin-3-amine as a Chiral Building Block for Complex Molecules

This compound serves as a crucial chiral starting material for the synthesis of more complex and often biologically active molecules. The defined stereochemistry of the two adjacent chiral centers, one bearing a methyl group and the other an amino group, provides a rigid and predictable three-dimensional structure that can be elaborated upon to construct larger, stereochemically rich targets.

This pyrrolidine (B122466) derivative is a key component in the synthesis of certain inhibitors. For instance, it has been incorporated into the structure of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). The synthesis of these inhibitors involves coupling the this compound core with other molecular fragments to produce the final complex structures. nih.gov The specific stereochemistry of the pyrrolidine ring is essential for the high affinity and selectivity of these inhibitors.

The versatility of this chiral building block is also demonstrated in its use for synthesizing various bioactive compounds. Its structure is a key element in certain quinoline (B57606) antibacterial agents and naphthyridine antitumor agents. elsevier.comresearchgate.net The stereoselective synthesis of these complex molecules often relies on the pre-existing chirality of the this compound starting material to control the stereochemical outcome of subsequent reactions.

Chiral Ligand Design and Metal Complexation in Asymmetric Synthesis

The diamine structure of this compound makes it an excellent candidate for the design of chiral ligands for asymmetric metal catalysis. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical course of a catalytic reaction.

Coordination with Metal Centers and Chiral Environment Creation

When this compound or its derivatives are used as ligands, the two nitrogen atoms can chelate to a metal ion, forming a stable five-membered ring. The C2-symmetry of the trans-substituted pyrrolidine ring, along with the steric bulk of the methyl group, creates a well-defined and predictable chiral pocket around the metal center. This chiral environment is crucial for achieving high levels of enantioselectivity in metal-catalyzed reactions. The specific coordination geometry and the steric and electronic properties of the ligand-metal complex dictate the facial selectivity of the substrate's approach to the catalytic center, thereby favoring the formation of one enantiomer over the other.

Chiral Auxiliary Functions in Stereoselective Transformations

Beyond its role as a ligand, this compound and its analogs can function as chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

An example of a related chiral auxiliary in action is the use of (R)-1-phenylethylamine in the synthesis of a nitrogen-protected (3R,4R)-3-methylamino-4-methylpiperidine. google.com In this process, the chiral amine induces the formation of two new chiral centers through a reductive amination reaction. google.com This principle of using a chiral amine to control stereochemistry is directly applicable to this compound, where its inherent chirality can be used to guide stereoselective bond formations.

Organocatalytic Activities of this compound Analogs

Analogs of this compound, particularly those with a secondary amine, have shown significant potential as organocatalysts. These catalysts, which are small organic molecules, can promote chemical reactions without the need for a metal. The pyrrolidine scaffold is a common feature in many successful organocatalysts.

For example, diarylprolinol silyl (B83357) ethers, which are derivatives of proline (a related pyrrolidine), are highly effective organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. The mechanism often involves the formation of a chiral enamine or iminium ion intermediate from the reaction of the catalyst with the substrate. The stereochemistry of the pyrrolidine ring then directs the subsequent reaction with the electrophile, leading to a high degree of enantioselectivity. The principles governing the activity of these well-established pyrrolidine-based organocatalysts provide a strong basis for the potential organocatalytic applications of this compound and its derivatives.

Computational Chemistry and Structural Analysis of 3r,4r 4 Methylpyrrolidin 3 Amine

Spectroscopic Characterization Techniques in Structural Elucidation (e.g., NMR, MS, IR)

The definitive structure of (3R,4R)-4-Methylpyrrolidin-3-amine is confirmed through a combination of spectroscopic methods. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework. In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyrrolidine (B122466) ring, the methyl group, and the amine group. The coupling patterns (splitting) between adjacent protons provide information about their relative stereochemistry. For instance, the coupling constants between the protons at C3 and C4 would be indicative of their trans relationship. The polymeric nature of some related compounds can lead to broad signals and overlapped peaks in their NMR spectra. mdpi.com For complex structures, two-dimensional NMR techniques (like COSY and HSQC) are employed to resolve ambiguities and confirm atomic connections. mdpi.com

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound, confirming its elemental formula (C₅H₁₂N₂). The monoisotopic mass is calculated to be 100.100048 g/mol . epa.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further validating the molecular formula. mdpi.com Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational frequencies for this compound would include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the alkyl groups (around 2850-2960 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹). researchgate.netnih.gov

A summary of expected spectroscopic data is presented below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for CH₃, CH₂, CH, and NH₂ protons with specific chemical shifts and coupling constants reflecting the (3R,4R) stereochemistry. |

| ¹³C NMR | Distinct signals for the five carbon atoms in the molecule, including the methyl group and the four carbons of the pyrrolidine ring. |

| MS | A molecular ion peak corresponding to the molecular weight (100.165 g/mol average mass) and characteristic fragmentation patterns. epa.gov |

| IR | Absorption bands corresponding to N-H (amine) and C-H (alkyl) stretching and bending vibrations. researchgate.net |

X-ray Crystallographic Analysis of Pyrrolidine Derivatives for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral centers. nih.gov For a compound like this compound, obtaining a suitable single crystal allows for the unambiguous assignment of the (R) configuration at both the C3 and C4 positions. acs.org

The process involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. mdpi.com To determine the absolute configuration, anomalous dispersion, a phenomenon where the scattering of X-rays by an atom is slightly out of phase, is utilized. nih.gov By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established. nih.gov

While a specific crystallographic study for this compound is not detailed in the provided context, the general methodology is well-established. For many pyrrolidine derivatives, crystallographic analysis of their salts (e.g., tosylate salts) is performed to improve crystal quality and facilitate the determination of both relative and absolute configurations. acs.org The results of such an analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the trans relationship between the methyl and amine groups and the chair or envelope conformation of the pyrrolidine ring.

| Parameter | Information Yielded from X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. researchgate.net |

| Atomic Coordinates | The precise 3D position of every non-hydrogen atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances and angles between bonded atoms. |

| Torsion Angles | Defines the conformation of the pyrrolidine ring and the orientation of substituents. |

| Flack Parameter | A value derived from the diffraction data that confirms the absolute stereochemistry. A value near zero indicates the correct enantiomer has been modeled. nih.gov |

Theoretical Studies on Conformational Preferences (e.g., Relaxed Potential Energy Scan)

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The substituents on the ring influence which conformation is most stable. Theoretical methods, such as relaxed potential energy surface (PES) scans, are used to explore these conformational possibilities. uni-muenchen.dejoaquinbarroso.com

A relaxed PES scan involves systematically changing a specific geometric parameter, such as a torsion angle, while allowing all other aspects of the molecule's geometry to relax to their minimum energy state at each step. epfl.ch By plotting the resulting energy at each step, a one-dimensional or multi-dimensional energy profile is generated. The low points (minima) on this surface correspond to stable conformations, while the high points (maxima) represent the energy barriers (transition states) between them. uni-muenchen.de

For this compound, a relaxed PES scan could be performed by rotating around the C3-C4 bond or by varying the puckering coordinates of the pyrrolidine ring. This analysis would reveal the most stable conformation of the ring and the preferred orientation of the methyl and amine substituents, providing insight into the molecule's dynamic behavior in solution. These calculations are typically performed using computational chemistry software like Gaussian. joaquinbarroso.comresearchgate.net

Quantum Mechanical and Density Functional Theory (DFT) Applications in Electronic and Optical Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.gov DFT methods can accurately predict a wide range of molecular properties by approximating the electron density of the system. arabjchem.org

For this compound, DFT calculations can be used to determine:

Optimized Geometry: The most stable three-dimensional structure of the molecule in the gas phase or in a solvent, providing bond lengths and angles that can be compared with experimental data. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. arabjchem.orgresearchgate.net Functionalization of pyrrolidine rings is known to tune the energy and location of these frontier orbitals. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this amine, the nitrogen lone pairs would be regions of high negative potential.

Spectroscopic Properties: DFT can be used to calculate theoretical IR and NMR spectra, which can aid in the assignment of experimental spectra. nih.gov

These computational insights are invaluable for understanding the molecule's reactivity and potential for intermolecular interactions.

| DFT-Calculated Property | Significance for this compound |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). The amine group would significantly contribute to the HOMO. nih.gov |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). nih.gov |

| HOMO-LUMO Gap | Indicates kinetic stability and electronic excitation energy. researchgate.net |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. arabjchem.org |

| Atomic Charges | Provides a numerical value for the partial charge on each atom, indicating sites for electrostatic interactions. |

Molecular Modeling and Docking Studies for Molecular Interactions (e.g., GPCRs, Enzymes)

This compound is a structural motif found in compounds designed to interact with biological targets such as enzymes and G-protein coupled receptors (GPCRs). Molecular modeling and docking are computational techniques used to predict and analyze how a small molecule (ligand) binds to the active site of a protein.

A study on the closely related piperidine (B6355638) analogue, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, highlights the importance of the (3R,4R) stereochemistry for potent and selective inhibition of Janus kinase 3 (Jak3). nih.gov In this study, molecular docking was used to understand the binding mode of different stereoisomers. The analysis revealed that only the (3R,4R) isomer could adopt the low-energy conformation necessary for optimal interactions within the kinase's ATP-binding site. nih.gov

Similarly, docking studies for this compound or its derivatives would involve:

Obtaining the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). ebi.ac.uk

Generating a low-energy 3D conformation of the ligand.

Using a docking algorithm to systematically place the ligand into the protein's binding site in various orientations and conformations.

Scoring the resulting poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) to predict the most likely binding mode and estimate binding affinity.

These studies are crucial in rational drug design, allowing researchers to understand the structure-activity relationship (SAR) and to design new molecules with improved potency and selectivity. The specific stereochemistry of this compound would be expected to play a critical role in defining its interactions with chiral biological macromolecules. nih.gov

Biological and Medicinal Chemistry Research Applications of 3r,4r 4 Methylpyrrolidin 3 Amine Scaffolds

Design and Synthesis of Bioactive Pyrrolidine-Based Scaffolds

The pyrrolidine (B122466) ring is a prevalent nitrogen-containing heterocycle in the field of drug discovery due to its unique structural and physicochemical properties. nih.gov The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is a significant advantage over flat aromatic systems. nih.gov This three-dimensionality, a phenomenon known as "pseudorotation," contributes to the stereochemistry of the molecule and can significantly influence its biological activity. nih.gov

The design of bioactive scaffolds based on (3R,4R)-4-methylpyrrolidin-3-amine involves leveraging its specific stereochemistry to achieve desired interactions with biological targets. The orientation of the methyl and amino groups on the pyrrolidine ring is critical for establishing selective binding to the active or allosteric sites of enzymes. For instance, the stereospecific orientation of substituents on a pyrrolidine ring has been shown to be crucial for determining the binding mode and subsequent biological effect in various therapeutic targets. nih.gov

The synthesis of derivatives from this scaffold typically involves standard peptide coupling reactions or other functionalization methods at the primary amine. The basicity and nucleophilicity of the pyrrolidine nitrogen can also be modulated through substitution, further influencing the compound's properties. nih.gov The strategic placement of substituents on the pyrrolidine core can enhance target affinity, selectivity, and pharmacokinetic properties.

In Vitro Biological Activity Evaluation and Target Identification

The this compound scaffold has been explored as a core component in the development of various enzyme inhibitors and activators. The following sections detail its application in modulating the activity of several key enzymes.

Enzyme Modulation and Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. mdpi.com Consequently, PDE4 inhibitors are considered promising therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). mdpi.com

While specific studies detailing the use of the this compound scaffold in PDE4 inhibitors are not extensively documented in the provided results, the general principles of PDE4 inhibitor design often involve a central scaffold that can present key pharmacophoric features. The pyrrolidine ring can serve as such a scaffold, providing a rigid core to position functional groups for optimal interaction with the PDE4 active site. For example, derivatives of pyridazinone have been investigated as PDE4 inhibitors, demonstrating the importance of the heterocyclic core in achieving inhibitory activity. mdpi.com

| Compound Class | Target | Inhibitory Activity (IC50) |

| Pyridazinone Derivatives | PDE4B | Varies based on substitution |

| Isocoumarin Derivatives | PDE4B | 0.43 µM - 0.54 µM |

| LASSBio-448 | PDE4A, PDE4B, PDE4C, PDE4D | 0.7 µM, 1.4 µM, 1.1 µM, 4.7 µM |

Table 1: Inhibitory activities of various compound classes against PDE4 isoforms. Data from mdpi.com.

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide (NO) in the nervous system. Overproduction of NO by nNOS has been implicated in various neurological disorders, making selective nNOS inhibitors a valuable therapeutic target. nih.gov

Research into nNOS inhibitors has explored aminopyrrolidine analogues. While not specifically this compound, studies on related structures highlight the importance of the pyrrolidine scaffold. For instance, aminopyrrolidine analogues have been shown to exhibit potent and selective inhibition of nNOS. nih.gov The secondary amine of the pyrrolidine ring can form a key hydrogen bond with a heme propionate (B1217596) group in the enzyme's active site, mediated by a water molecule. nih.gov The stereochemistry of the pyrrolidine ring is crucial, as the opposite stereochemistry at the 3-position can be detrimental to nNOS binding. nih.gov

| Compound | nNOS IC50 (nM) | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) |

| Aminopyrrolidine Analogue 3 | Potent (low nanomolar) | ~2000-fold | ~600-fold |

| Ether Analogue 2 | Similar to compound 1 | ~2000-fold | ~600-fold |

| Amide Analogue 3 | 3-4 fold less potent than compound 1 | Not specified | Not specified |

Table 2: Inhibitory activities and selectivity of aminopyrrolidine analogues against NOS isoforms. Data from nih.govnih.gov.

Glucokinase (GK) acts as a glucose sensor in the pancreas and liver, playing a critical role in glucose homeostasis. nih.gov Glucokinase activators (GKAs) are a class of drugs that enhance the activity of GK, leading to increased glucose uptake and insulin (B600854) secretion, making them a potential treatment for type 2 diabetes. nih.govresearchgate.net

The development of GKAs has focused on small molecules that bind to an allosteric site on the enzyme. researchgate.net While direct evidence for the use of the this compound scaffold in GKAs is not prominent in the search results, the principles of GKA design involve creating molecules that can induce a conformational change in the enzyme. The three-dimensional nature of the pyrrolidine scaffold could be advantageous in positioning functional groups to interact with the allosteric binding pocket of GK. The search for novel GKA cores is ongoing, with a focus on identifying structures that can achieve potent and selective activation with a favorable safety profile. researchgate.netmdpi.comnih.gov

Casein kinase 1 (CK1) is a family of serine/threonine kinases involved in various cellular processes. nih.gov The introduction of a chiral pyrrolidine into a molecule has been shown to promote selectivity towards CK1 receptors. nih.gov This highlights the potential of the this compound scaffold in the design of selective CK1 inhibitors.

The development of potent and selective CK1 inhibitors is an active area of research. For example, structure-based design has led to the development of highly selective inhibitors for CK1ε over the highly homologous CK1δ isoform. nih.gov While not directly employing the this compound scaffold, these studies underscore the importance of subtle structural modifications in achieving isoform selectivity. The defined stereochemistry of the this compound scaffold could be exploited to achieve similar selectivity in novel CK1 inhibitors.

| Compound | Target | Inhibitory Activity (IC50) |

| SR-2890 | CK1δ | ≤ 50 nM |

| SR-3029 | CK1δ | ≤ 50 nM |

| SR-4133 | CK1ε | High nanomolar |

Table 3: Inhibitory activities of selected compounds against CK1 isoforms. Data from nih.govnih.gov.

Receptor Interaction Studies

Publicly available research data does not currently specify the use of the this compound scaffold in developing ligands with affinity for dopamine (B1211576) D₂ or D₃ receptors. While research on D₂ and D₃ receptor ligands is extensive, involving various chemical structures like 2-aminotetralins, specific examples utilizing this particular pyrrolidine derivative were not identified in the search results. nih.govnih.gov

A closely related derivative, (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, known as L-687,414, is a well-characterized antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine (B1666218) co-agonist site. researchgate.net This compound demonstrates the suitability of the (3R,4R)-4-methylpyrrolidine backbone for achieving selective antagonism at this therapeutically important central nervous system target.

L-687,414 is a selective and brain-penetrant partial agonist with low intrinsic activity at the glycine site. researchgate.net In the presence of the endogenous co-agonist glycine, it primarily functions as an antagonist, blocking the activation of the NMDA receptor. researchgate.net The antagonist activity of compounds acting at this site is confirmed by their ability to inhibit NMDA-induced events. researchgate.net The development of antagonists for the glycine site of the NMDA receptor has been a significant area of research, with compounds like kynurenic acid derivatives being explored for their therapeutic potential. nih.govnih.gov

Table 1: NMDA Glycine Site Antagonist Activity

| Compound | Structure | Activity Profile | Reference |

|---|---|---|---|

| L-687,414 | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | Selective glycine site NMDA receptor antagonist | researchgate.net |

The this compound scaffold has been successfully incorporated into potent antagonists of Toll-like receptors 7 and 8 (TLR7/8). These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA from pathogens. Their overactivation is implicated in various autoimmune diseases, making TLR7/8 antagonists a promising therapeutic strategy.

One such derivative, 8-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]quinoxaline-5-carbonitrile, has been identified as a TLR7/8 antagonist. In this molecule, the pyrrolidine amine is attached to a quinoxaline (B1680401) core, demonstrating the utility of the scaffold in creating compounds that modulate immune responses. The development of small molecule antagonists for TLR7 and TLR8 is an active area of research, with various heterocyclic systems being investigated. nih.gov

Cellular Pathway Modulation (e.g., Huntingtin Protein Lowering via RNA Splicing Modulation)

There is no information available in the public search results linking the this compound scaffold to the modulation of Huntingtin protein levels or RNA splicing.

Structure-Activity Relationship (SAR) Studies of Chiral Pyrrolidines

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.gove3s-conferences.org For chiral pyrrolidines, SAR studies explore the impact of stereochemistry and substitutions on the pyrrolidine ring on target affinity and selectivity.

In the context of the biological targets discussed:

NMDA Receptor Antagonism : For antagonists of the NMDA receptor glycine site, the stereochemistry of the pyrrolidine ring is critical. The (3R,4R) configuration, as seen in L-687,414, is essential for its specific antagonist activity. researchgate.netresearchgate.net Modifications to the substituents on the pyrrolidine ring, such as the amine and methyl groups, are crucial for optimizing potency and selectivity.

TLR7/8 Antagonism : In the design of TLR7/8 antagonists, the this compound moiety serves as a key building block that can be attached to various heterocyclic systems. SAR studies in this area focus on how the combination of the chiral pyrrolidine with different aromatic or heteroaromatic cores influences antagonist potency and selectivity between TLR7 and TLR8. nih.govnih.gov The nature of the linkage to the core and any additional substitutions on the pyrrolidine nitrogen can significantly impact activity.

The diverse pharmacological activities reported for various pyrrolidine derivatives, including anticancer and BACE1 inhibitory effects, underscore the versatility of this scaffold. nih.govnih.gov The specific stereochemistry and substitution patterns of the pyrrolidine ring allow for fine-tuning of interactions with a wide range of biological targets.

Enantioselective Biological Interactions and Stereospecificity

The concept of stereospecificity is fundamental in pharmacology and medicinal chemistry, as the three-dimensional structure of a drug molecule dictates its ability to bind to a biological target. The (3R,4R) configuration of the 4-methylpyrrolidin-3-amine (B46727) scaffold creates a distinct chiral environment that can lead to significant differences in biological activity between its stereoisomers. This enantioselectivity is a direct consequence of the chiral nature of biological macromolecules like proteins, which often possess binding sites that can differentiate between enantiomers.

A prominent example that underscores the importance of the (3R,4R) stereochemistry can be found in the development of Janus kinase (Jak) inhibitors. While not a direct derivative of the title compound, the clinical candidate Tofacitinib (CP-690,550) features a related (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core. Research on the stereoisomers of this potent Jak3 inhibitor revealed that the (3R,4R) isomer is the most active and selective for Jak family kinases. nih.gov The other stereoisomers, including the (3S,4S), (3R,4S), and (3S,4R) configurations, exhibited significantly reduced or different activity profiles. nih.gov This highlights that the specific spatial arrangement of the methyl group and the substituted amine on the heterocyclic ring is critical for optimal binding to the kinase's active site and achieving the desired therapeutic effect. nih.gov

The table below illustrates the principle of stereospecificity with examples of pyrrolidine-containing compounds where different stereoisomers exhibit varied biological activities.

| Compound/Scaffold Class | Stereoisomer | Biological Target/Activity | Research Finding |

| Janus Kinase Inhibitor (Piperidine analog) | (3R,4R) | Jak3 | The enantiopure (3R,4R) isomer was found to be the most potent and selective inhibitor. nih.gov |

| Janus Kinase Inhibitor (Piperidine analog) | (3S,4S), (3R,4S), (3S,4R) | Jak3 | These stereoisomers showed significantly reduced or altered activity profiles compared to the (3R,4R) isomer. nih.gov |

| Pyrrolidine Derivatives | General | Various enzymes and receptors | The stereochemistry of the pyrrolidine ring is critical for determining the biological activity and binding mode to enantioselective proteins. nih.gov |

Applications in Enzyme-Substrate Interaction Research

The well-defined stereochemistry of the this compound scaffold makes it a valuable tool in the study of enzyme-substrate interactions. By incorporating this rigid chiral building block into potential enzyme inhibitors or probes, researchers can investigate the specific binding requirements of an enzyme's active site. The fixed orientation of the amino and methyl groups can help to map the topology of the binding pocket and elucidate the key interactions necessary for substrate recognition and catalysis.

Derivatives of substituted pyrrolidines have been successfully employed as inhibitors for various enzymes, demonstrating the utility of this scaffold in probing enzyme active sites. For instance, derivatives of (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol have been identified as selective inhibitors of α-mannosidase. nih.gov The specific stereochemistry of the pyrrolidine core in these molecules was found to be crucial for their competitive and selective inhibition of the enzyme. nih.gov This underscores how the defined spatial arrangement of substituents on a pyrrolidine ring can be leveraged to achieve selective enzyme inhibition.

In the context of studying enzyme-substrate interactions, the this compound scaffold can serve as a template for the design of focused compound libraries. By systematically modifying the substituents on the pyrrolidine ring while maintaining the core (3R,4R) stereochemistry, medicinal chemists can probe the structure-activity relationships (SAR) for a given enzyme target. This approach allows for a detailed understanding of how different functional groups and their spatial orientations contribute to binding affinity and inhibitory potency. The pyrrolidine ring is a common structural motif in a wide range of biologically active molecules, including enzyme inhibitors, due to its favorable properties as a pharmacophore. frontiersin.orgnih.gov

The following table provides examples of how substituted pyrrolidine scaffolds have been utilized in enzyme inhibition studies, highlighting the importance of their structure in these applications.

| Pyrrolidine Scaffold Application | Enzyme Target | Research Focus | Key Finding |

| α-Mannosidase Inhibition | α-Mannosidase | Selective enzyme inhibition | Derivatives of (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol showed competitive and selective inhibition, demonstrating the importance of the pyrrolidine core's stereochemistry. nih.gov |

| General Enzyme Inhibition | Various | Structure-Activity Relationship (SAR) Studies | The pyrrolidine scaffold serves as a versatile template for designing libraries of inhibitors to probe enzyme active sites. frontiersin.orgnih.gov |

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Methodologies for Pyrrolidine (B122466) Synthesis

The synthesis of enantiomerically pure pyrrolidines is a central theme in organic chemistry. Future research will undoubtedly focus on the development of more efficient and highly stereoselective methods to access structures like (3R,4R)-4-methylpyrrolidin-3-amine. Current strategies for pyrrolidine synthesis can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from natural sources like proline, and the cyclization of acyclic precursors. mdpi.comnih.govdntb.gov.uaresearchgate.net

Recent advancements have highlighted several promising avenues for future exploration. One such area is the use of novel catalytic systems for intramolecular C-H amination, which offers a direct and atom-economical route to the pyrrolidine ring. acs.orgescholarship.org Biocatalysis, employing engineered enzymes such as cytochrome P450 variants, has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines and indolines through intramolecular C(sp3)–H amination of organic azides. acs.orgescholarship.org This approach provides a green and highly selective alternative to traditional chemical methods.

Furthermore, 1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocycles, including pyrrolidines. researchgate.netorganic-chemistry.org The development of new chiral auxiliaries and catalysts for these reactions will continue to be a major focus, aiming to achieve higher diastereoselectivity and enantioselectivity in the synthesis of complex pyrrolidine derivatives. researchgate.net For instance, a stereoselective synthesis of the related (3R,4S)-3-amino-4-methyl pyrrolidine has been described, where the key step involves a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.comresearchgate.net Contrasting and adapting such methodologies to achieve the trans (3R,4R) configuration is a key challenge for future synthetic efforts.

Exploration of New Catalytic Applications of Chiral Pyrrolidines

Chiral pyrrolidines are privileged scaffolds in the realm of organocatalysis, capable of promoting a wide range of asymmetric transformations with high efficiency and stereocontrol. nih.govacs.orgresearchgate.net While specific catalytic applications of this compound are not yet extensively documented, its structural features suggest significant potential. The presence of a primary amine and a chiral backbone makes it a candidate for various catalytic processes.

Future research is likely to explore the use of this compound and its derivatives as organocatalysts in reactions such as:

Michael Additions: Pyrrolidine-based catalysts are well-known for their ability to catalyze the asymmetric Michael addition of aldehydes and ketones to nitroolefins and other Michael acceptors. nih.gov

Aldol (B89426) Reactions: The development of bifunctional catalysts that can activate both the nucleophile and the electrophile is a key area of research. Pyrrolidine scaffolds can be readily modified to incorporate hydrogen-bond donors, leading to highly efficient and stereoselective aldol reactions.

Mannich Reactions: The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, and pyrrolidine-based catalysts have shown great promise in this area.

The design of novel catalysts based on the this compound scaffold, for instance by creating spiro-pyrrolidine structures, could lead to the development of highly effective catalysts for the construction of all-carbon quaternary centers. rsc.org The structural evolution of pyrrolidine-based catalysts is moving from traditional polar reactions to light-induced radical processes, opening up new avenues for reactivity and catalytic performance. acs.orgresearchgate.net

Advanced Computational Approaches in Rational Pyrrolidine Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with specific properties and functions. In the context of this compound, advanced computational approaches can be employed in several key areas.

One of the primary applications is in the design of novel pyrrolidine-based catalysts. acs.orgresearchgate.net By using computational modeling, researchers can gain insights into the transition states of catalyzed reactions, understand the origins of stereoselectivity, and predict the catalytic activity of new catalyst designs. This allows for a more targeted and efficient approach to catalyst development, reducing the need for extensive experimental screening.

Computational methods are also crucial for understanding the interactions of pyrrolidine-containing molecules with biological targets. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds to proteins and other biomolecules, providing valuable information for the design of new drugs. For example, computational studies can help in understanding how the stereochemistry of the pyrrolidine ring influences binding affinity and selectivity.

Furthermore, quantum mechanical calculations can be used to predict the physicochemical properties of this compound and its derivatives, such as their conformational preferences, electronic properties, and reactivity. This information is essential for understanding their behavior in different chemical environments and for designing new applications.

Uncovering Undiscovered Biological Targets and Mechanisms of Action for Pyrrolidine Scaffolds

The pyrrolidine ring is a key structural element in a wide variety of biologically active compounds, including alkaloids, amino acids, and synthetic drugs. mdpi.comresearchgate.netresearchgate.net This highlights the immense potential of pyrrolidine scaffolds in drug discovery. While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to known bioactive molecules suggests that it may interact with a range of biological systems.

Future research in this area will focus on screening this compound and its derivatives against a diverse panel of biological targets to identify new therapeutic opportunities. This could include targets in the central nervous system, as well as those involved in infectious diseases and cancer. For instance, related trans-4-substituted pyrrolidine derivatives have been synthesized and characterized as ligands for the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis. nih.gov

Moreover, understanding the mechanism of action of pyrrolidine-containing compounds is crucial for their development as therapeutic agents. This involves a combination of experimental techniques, such as biochemical assays and cell-based studies, and computational methods. By elucidating the molecular mechanisms by which these compounds exert their biological effects, researchers can design more potent and selective drugs with improved safety profiles. The pyrrolidine scaffold is found in numerous approved drugs, including Eletriptan, a treatment for migraines, and various compounds investigated for their effects on nicotinic acetylcholine (B1216132) receptors. wikipedia.orgwikipedia.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3R,4R)-4-Methylpyrrolidin-3-amine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves reductive amination of 4-methylpyrrolidin-3-one precursors using chiral catalysts (e.g., titanium(IV) isopropoxide with (L)-tartaric acid derivatives) to enforce stereocontrol. Reaction conditions such as solvent polarity (methanol vs. THF) and temperature (−20°C to 25°C) critically impact enantiomeric excess. For example, low temperatures favor kinetic resolution, reducing racemization .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral HPLC using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolves enantiomers. Comparative analysis of optical rotation ([α]D) against literature values (e.g., PubChem data) provides additional validation .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a chiral scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its pyrrolidine ring enables hydrogen bonding with catalytic lysine residues in enzymes, as demonstrated in analogs targeting rheumatoid arthritis pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with bulky substituents?

- Methodological Answer : Steric hindrance can be mitigated using microwave-assisted synthesis (120°C, 30 min) to enhance reaction kinetics. Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) improve regioselectivity. Computational modeling (DFT calculations) predicts favorable transition states for bulky substituent incorporation .

Q. How should contradictory data on the compound’s biological activity (e.g., immunosuppressive vs. pro-inflammatory effects) be resolved?

- Methodological Answer : Cross-test in standardized assays (e.g., IL-2/IFN-γ ELISA for immunosuppression) using structurally validated analogs. Adjust substituents (e.g., methyl → trifluoromethyl) to isolate steric/electronic contributions. Meta-analysis of toxicology reports (e.g., liver enzyme induction vs. cytotoxicity) clarifies dose-dependent effects .

Q. What computational tools are effective for predicting the pharmacokinetics of this compound derivatives?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP, blood-brain barrier permeability, and CYP450 metabolism. Molecular dynamics simulations (AMBER or GROMACS) map binding interactions with targets like JAK3 kinases. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can enantiomer-specific biological effects be investigated for this compound?

- Methodological Answer : Synthesize both enantiomers via asymmetric hydrogenation with Ru-BINAP catalysts. Test isolated (3R,4R) and (3S,4S) forms in cell-based assays (e.g., apoptosis in leukemia cells). Compare IC50 values and off-target profiles using RNA sequencing to identify enantiomer-selective pathways .

Q. What strategies address scalability challenges in multi-step syntheses of this compound-based drug candidates?

- Methodological Answer : Implement flow chemistry for intermediates prone to degradation (e.g., N-oxide byproducts). Use orthogonal protection (Boc vs. Fmoc) to streamline deprotection. Process analytical technology (PAT) monitors critical quality attributes (e.g., enantiomeric purity) in real-time .

Key Research Findings

- Stereochemical Stability : The (3R,4R) configuration resists epimerization under physiological pH, critical for in vivo efficacy .

- Toxicity Profile : Chronic use in rodent models shows reversible hepatotoxicity at >50 mg/kg, linked to methyl group metabolism .

- Structure-Activity Relationship (SAR) : Methyl substitution at C4 enhances target affinity by 3-fold compared to ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.